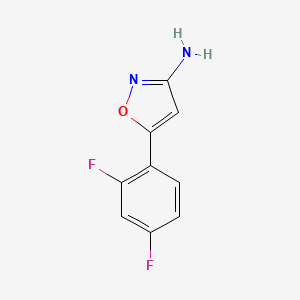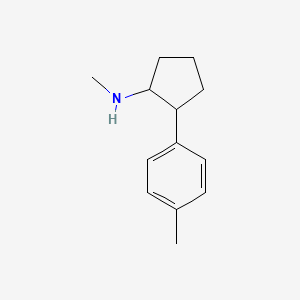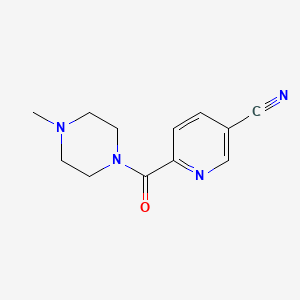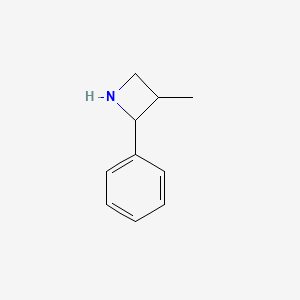![molecular formula C12H22N4O2 B1423346 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1354959-15-1](/img/structure/B1423346.png)
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
Vue d'ensemble
Description
“1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane” is a chemical compound with the CAS number 1354959-15-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 254.33 . Its molecular formula is C12H22N4O2 . The InChI code is 1S/C12H22N4O2/c1-3-17-10(2)12-14-11(18-15-12)9-16-7-4-5-13-6-8-16/h10,13H,3-9H2,1-2H3 .Applications De Recherche Scientifique
Chemical Reactions and Kinetics:
- Research by Beltrame et al. (1993) discusses the 1,3-cycloaddition of Benzonitrile oxides to diazepines, leading to the formation of 1,2,4-oxadiazole derivatives, among other products. This study provides insights into the reaction mechanisms and kinetics of such compounds (Beltrame et al., 1993).
Synthesis and Characterization of Derivatives:
- Khan (2018) explores the synthesis and spectroscopic characterization of new heterocycles based on sulfamethoxazole, including 1,2-diazepane derivatives. These compounds were evaluated for their antimicrobial activity, showing significant potential as therapeutic agents (Khan, 2018).
Structural Analysis:
- The work of Beltrame et al. (1993) on the structure of a triazaoxabicyclodecatriene derivative provides valuable information on the conformations of compounds containing 1,2,4-oxadiazole and 1,2-diazepine rings. Such structural insights are crucial for understanding the chemical behavior and potential applications of these molecules (Beltrame et al., 1993).
Catalysis and Oxidation Reactions:
- Sankaralingam et al. (2017) report on novel nickel(ii) complexes with 1,4-diazepane ligands. These complexes have been studied for their catalytic activity in alkane hydroxylation, highlighting the potential of diazepane derivatives in catalysis and industrial applications (Sankaralingam et al., 2017).
Pharmaceutical Research:
- Fanter et al. (2017) conducted a study on the synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands, starting from enantiomerically pure amino acids. This research is significant for the development of new pharmaceutical agents, particularly in the area of receptor targeting (Fanter et al., 2017).
Propriétés
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-17-10(2)12-14-11(18-15-12)9-16-7-4-5-13-6-8-16/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIUBCCYSHEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)





![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)
![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)



![1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1423286.png)